5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide
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Overview
Description
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, an oxazole ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through a palladium-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo[d][1,3]dioxole and an appropriate amine.
Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction, often involving the condensation of an α-haloketone with an amide or nitrile.
Introduction of the Cyanide Group: The cyanide group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products
Oxidation Products: Corresponding oxides
Reduction Products: Reduced derivatives
Substitution Products: Amines, thiols, and other nucleophile-substituted derivatives
Scientific Research Applications
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
Uniqueness
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a cyanide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N3O3/c1-10(2)5-15-19-12(7-17)16(22-15)18-8-11-3-4-13-14(6-11)21-9-20-13/h3-4,6,10,18H,5,8-9H2,1-2H3 |
InChI Key |
VWCLAITXRUVTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)NCC2=CC3=C(C=C2)OCO3)C#N |
Origin of Product |
United States |
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